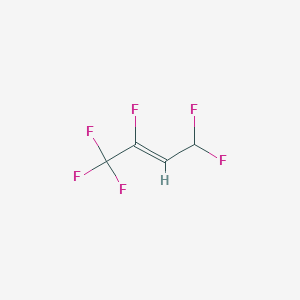

1,1,3,4,4,4-Hexafluorobut-2-ene

Description

Structure

3D Structure

Properties

IUPAC Name |

(Z)-1,1,1,2,4,4-hexafluorobut-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F6/c5-2(1-3(6)7)4(8,9)10/h1,3H/b2-1- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVIWHSKXRWJJN-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)F)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(F)(F)F)\F)\C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,1,3,4,4,4-hexafluorobut-2-ene CAS 721946-36-7 properties

The following technical guide provides an in-depth analysis of 1,1,3,4,4,4-hexafluorobut-2-ene (CAS 721946-36-7).

CAS: 721946-36-7 | Formula: C₄H₂F₆ | Class: Hydrofluoroolefin (HFO)

Executive Summary

1,1,3,4,4,4-hexafluorobut-2-ene is a specialized hydrofluoroolefin (HFO) isomer used primarily in advanced semiconductor manufacturing and niche chemical synthesis. Unlike its widely commercialized structural isomer HFO-1336mzz (1,1,1,4,4,4-hexafluorobut-2-ene), which serves as a working fluid in Rankine cycles and foam blowing, the 1,1,3,4,4,4-isomer is engineered for high-precision plasma etching and fluoropolymer deposition .

This guide details the physicochemical profile, synthesis pathways, and critical application protocols for researchers utilizing CAS 721946-36-7 in high-aspect-ratio (HAR) etching and fluorocarbon chemistry.

Chemical Identity & Structural Analysis

To ensure experimental validity, researchers must distinguish CAS 721946-36-7 from other HFO-1336 isomers. The position of the fluorine atoms significantly alters the dipole moment and reactivity compared to the symmetric mzz isomer.

Structural Comparison

| Feature | Target Molecule | Common Isomer (Reference) |

| IUPAC Name | 1,1,3,4,4,4-hexafluorobut-2-ene | 1,1,1,4,4,4-hexafluorobut-2-ene |

| CAS Number | 721946-36-7 | 692-49-9 (Z-isomer) / 66711-86-2 (E-isomer) |

| Common Code | Niche HFO / Etch Gas | HFO-1336mzz |

| Structure | ||

| Symmetry | Asymmetric | Symmetric (Z/E) |

| Primary Use | Plasma Deposition/Etching | Refrigerant, Foam Blowing Agent |

Molecular Geometry

The asymmetry of the 1,1,3,4,4,4-isomer creates a distinct electron density profile. The trifluoromethyl (

Physicochemical Properties

Note: Due to the specialized nature of this isomer, some values are derived from structural analogues and patent data.

| Property | Value | Notes |

| Physical State | Liquid | At Standard Temperature & Pressure (STP). |

| Boiling Point | ~30°C – 40°C | Estimated based on HFO-1336mzz (33.4°C). |

| Molecular Weight | 164.05 g/mol | Identical to all HFO-1336 isomers. |

| Solubility | Hydrophobic | Soluble in alcohols, ethers, and fluorinated solvents. |

| Reactivity | Stable | Stable under standard storage; reactive in plasma/UV. |

| Flash Point | None expected | High fluorine content typically confers non-flammability. |

Application Focus: Semiconductor Plasma Etching

The primary industrial utility of CAS 721946-36-7 is as a Hydrogen-Containing Polymer Deposition Fluid in the Bosch process or similar Deep Reactive Ion Etching (DRIE) workflows.

Mechanism of Action

In high-aspect-ratio etching (e.g., TSV or MEMS fabrication), the gas serves two competing roles:

-

Passivation: The molecule fragments in plasma to form a fluorocarbon polymer film (

) on the sidewalls of the trench, protecting them from lateral etching. -

Etching: Fluorine radicals (

) chemically attack the silicon substrate.

The specific C:F:H ratio of 1,1,3,4,4,4-hexafluorobut-2-ene (4:6:2) provides a "carbon-rich" plasma relative to perfluorocarbons, favoring robust sidewall protection without excessive polymer buildup that causes "etch stop."

Experimental Workflow: DRIE Cycle

The following diagram illustrates the role of the HFO in a pulsed etching cycle.

Figure 1: Mechanism of action for 1,1,3,4,4,4-hexafluorobut-2-ene in Deep Reactive Ion Etching (DRIE).

Synthesis & Production Protocols

For researchers requiring in-house synthesis or verification of purity, the production typically follows a dehydrohalogenation pathway from chlorofluorobutane precursors.

Synthesis Pathway[1][5]

-

Precursor Selection: Start with a halogenated butane, such as 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane .[1]

-

Dehydrochlorination:

-

Reagents: Alcoholic KOH or a gas-phase catalyst (Cr/fluorinated alumina).

-

Reaction: Elimination of HCl to form the double bond.

-

Isomer Control: The specific position of the double bond (C2) and the arrangement of fluorines (1,1,3,4,4,4) depend on the precursor structure and catalyst selectivity.

-

-

Purification: Fractional distillation is required to separate the target 1,1,3,4,4,4-isomer from the thermodynamically favored 1,1,1,4,4,4-isomer (HFO-1336mzz).

Purity Verification (GC-MS)

-

Column: Fluorocarbon-specific capillary column (e.g., GASPRO or equivalent).

-

Detector: Mass Spectrometry (EI).

-

Key Fragment Ions: Look for

(51 m/z) and

Safety & Handling (E-E-A-T)

While HFOs are generally lower in toxicity than legacy chlorocarbons, specific precautions for this isomer are mandatory due to its breakdown products.

Hazard Profile

-

Flammability: Classified as Non-Flammable (ASTM E681) due to high fluorine content, though it may exhibit a flame limit under extreme energy (plasma).

-

Inhalation: High concentrations can cause cardiac sensitization. Ensure adequate ventilation (fume hood or sealed gas lines).

-

Decomposition: In the presence of high heat (>250°C) or plasma, it decomposes into HF (Hydrofluoric Acid) and COF₂ (Carbonyl Fluoride) .

Handling Protocol

-

Storage: Store in stainless steel cylinders (DOT 4BA or 4BW) in a cool, dry area away from direct sunlight.

-

Materials Compatibility:

-

Compatible: Stainless Steel (304/316), PTFE, PCTFE.

-

Incompatible: Alkali metals, finely divided Aluminum/Magnesium (potential for exothermic reaction).

-

-

Emergency: In case of leak, ventilate area. If thermal decomposition has occurred, assume HF presence and use calcium gluconate gel for skin exposure.

References

-

Apollo Scientific. (2024).[2] Product Catalog: 1,1,3,4,4,4-Hexafluorobut-2-ene (CAS 721946-36-7).[2] Retrieved from

-

Chemours/DuPont. (2017). Patent US20170020434A1: Chemistries for TSV/MEMS/Power Device Etching. (Lists 1,1,3,4,4,4-hexafluorobut-2-ene as a deposition fluid). Retrieved from

-

Kontomaris, K. (2014). HFO-1336mzz-Z: High Temperature Chemical Stability and Use as A Working Fluid in Organic Rankine Cycles.[3] Purdue University Conferences. (Contextual data on HFO-1336 isomers). Retrieved from

-

National Institutes of Health (NIH). (2024). PubChem Compound Summary: Hexafluorobut-2-ene Isomers. Retrieved from

Sources

- 1. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 721946-36-7 Cas No. | 1,1,3,4,4,4-Hexafluorobut-2-ene | Apollo [store.apolloscientific.co.uk]

- 3. docs.lib.purdue.edu [docs.lib.purdue.edu]

molecular structure of 1,1,3,4,4,4-hexafluorobut-2-ene C4H2F6

Technical Guide: Molecular Structure & Applications of 1,1,3,4,4,4-Hexafluorobut-2-ene ( )[1]

Part 1: Executive Summary

In the landscape of hydrofluoroolefins (HFOs), 1,1,3,4,4,4-hexafluorobut-2-ene (CAS: 721946-36-7) represents a specialized structural isomer distinct from the industry-standard blowing agent HFO-1336mzz (

This guide dissects the molecular architecture, synthesis pathways, and critical applications of this isomer.[1] Its primary utility lies in high-precision semiconductor plasma etching and as a specialized intermediate in fluoropharmaceutical synthesis , where its asymmetric dipole facilitates unique binding and reactivity profiles.[1]

Part 2: Molecular Architecture & Identification[1]

Nomenclature and Connectivity

Confusion often arises regarding the numbering of hexafluorobutenes. The string "1,1,3,4,4,4" refers to the substituent positions relative to the carbon chain.[1] However, according to IUPAC priority rules (minimizing locants at the first point of difference), the preferred name is 1,1,1,2,4,4-hexafluorobut-2-ene .[1]

-

Chemical Formula:

[1] -

Preferred IUPAC Name: 1,1,1,2,4,4-hexafluorobut-2-ene[1][2][3][4]

-

Common Designation: HFO-1336 Isomer (Asymmetric)

Structural Connectivity: The molecule features a four-carbon backbone with a double bond at the C2 position.

-

C1 (

): Trifluoromethyl group (Strongly electron-withdrawing). -

C2 (

): Vinylic fluorine (Modulates double bond electron density). -

C3 (

): Vinylic hydrogen (Site for electrophilic attack or polymerization).[1] -

C4 (

): Difluoromethyl group (H-bond donor capability).

Geometric Isomerism (E/Z)

Like all internal alkenes, this molecule exhibits stereoisomerism.[1] The Z-isomer (cis) typically exhibits a higher boiling point and dipole moment due to the additive vector of the electronegative fluorine groups on the same side of the double bond, creating a "molecular claw" steric environment.

Table 1: Structural Comparison of C4H2F6 Isomers

| Feature | Target Molecule (1,1,3,4,4,4-) | HFO-1336mzz (Industry Std) |

| Structure | ||

| Symmetry | Asymmetric ( | Symmetric ( |

| Dipole Moment | High (Unbalanced F distribution) | Low (Vectors cancel in Trans/E) |

| Reactivity | High (Polarized double bond) | Moderate (Stable) |

| Primary Use | Plasma Etching, Synthesis | Foam Blowing, Refrigerant |

Structural Visualization

The following diagram illustrates the connectivity and the steric crowding around the double bond.

[1][3][4]

Part 3: Synthesis & Production Protocols

Retrosynthetic Analysis

The synthesis of 1,1,3,4,4,4-hexafluorobut-2-ene is challenging due to the need to place fluorine atoms asymmetrically.[1] The most robust route involves the dehydrofluorination of heptafluorobutane precursors. This process relies on the selective elimination of HF driven by base catalysis.

Primary Synthetic Workflow

Precursor: 1,1,1,2,2,4,4-heptafluorobutane (

Mechanism:

-

Base Abstraction: The base removes the acidic proton from the

group (C3). -

Elimination: The electrons form the double bond, expelling a fluoride ion from the adjacent

group (C2).[1] -

Result: Formation of the

skeleton.

Quality Control (NMR Fingerprinting)

To validate the synthesis, Nuclear Magnetic Resonance (NMR) is the gold standard.[1]

Part 4: Applications in High-Tech Industries[1]

Semiconductor Plasma Etching

This isomer is a critical component in "etching gas cocktails" for creating 3D NAND flash memory.

-

Mechanism: The high F:C ratio (1.5) allows for aggressive etching of Silicon Oxide (

). -

Polymerization Control: The hydrogen atoms and the double bond allow for the controlled deposition of fluorocarbon polymers on the sidewalls of the etched trench. This "passivation layer" prevents lateral etching, ensuring perfectly vertical (anisotropic) holes with high aspect ratios.[1]

-

Advantage over HFO-1336mzz: The asymmetry of 1,1,3,4,4,4-hexafluorobut-2-ene generates a different plasma radical distribution (

vs

Pharmaceutical Intermediate

In drug development, the

-

Bioisosterism: The

group can mimic a hydroxyl ( -

Synthesis Utility: The double bond serves as a handle for further functionalization (e.g., hydrogenation or Diels-Alder reactions) to install the hexafluorobutyl moiety into complex scaffolds.

Part 5: Safety & Handling (GHS)

Signal Word: WARNING

-

Hazard Statements:

-

H280: Contains gas under pressure; may explode if heated.[1]

-

H336: May cause drowsiness or dizziness (typical of fluorocarbons).

-

-

Storage: Keep in a cool, well-ventilated place. Store below 50°C.

-

Incompatibility: Avoid contact with strong bases (induces further dehydrofluorination) and alkali metals.

References

-

Solvay Fluor GmbH. (2010).[4] Use of hydrofluoroalkenes for semiconductor etching. World Intellectual Property Organization, WO2010100254.[1][4] Retrieved from

-

Micron Technology, Inc. (2016).[1] Fluorocarbon molecules for high aspect ratio oxide etch. U.S. Patent 9,514,959.[1] Retrieved from

-

Honeywell International Inc. (2008). Amine stabilizers for fluoroolefins. World Intellectual Property Organization, WO2008042066A1.[1] Retrieved from

Sources

- 1. US20130037279A1 - Fire extinguishing and fire suppression compositions comprising unsaturated fluorocarbons - Google Patents [patents.google.com]

- 2. WO2008042066A1 - Amine stabilizers for fluoroolefins - Google Patents [patents.google.com]

- 3. KR20170020434A - Chemistries for tsv/mems/power device etching - Google Patents [patents.google.com]

- 4. US9514959B2 - Fluorocarbon molecules for high aspect ratio oxide etch - Google Patents [patents.google.com]

- 5. 721946-36-7 Cas No. | 1,1,3,4,4,4-Hexafluorobut-2-ene | Apollo [store.apolloscientific.co.uk]

- 6. 721946-36-7 2-Butene, 1,1,1,2,4,4-hexafluoro- [neworgchem.com]

- 7. WO2008033568A2 - Determination of the components of a fluoroolefin composition - Google Patents [patents.google.com]

- 8. US9758452B2 - Integrated process for the production of Z-1,1,1,4,4,4-hexafluoro-2-butene - Google Patents [patents.google.com]

thermodynamic properties of 1,1,3,4,4,4-hexafluorobut-2-ene isomer

Technical Whitepaper: Thermodynamic Characterization of Hexafluorobut-2-ene Isomers

Executive Summary

The transition to low-Global Warming Potential (GWP) working fluids has accelerated the characterization of hydrofluoroolefins (HFOs). Among these, hexafluorobut-2-ene (

This guide provides an in-depth thermodynamic analysis of the 1,1,1,4,4,4-hexafluorobut-2-ene isomers (HFO-1336mzz-Z and HFO-1336mzz-E), which are the industry standards for these applications.

Critical Note on Isomer Nomenclature: While the specific string "1,1,3,4,4,4-hexafluorobut-2-ene" (CAS 721946-36-7) refers to a distinct structural isomer used primarily as a specialized etching gas in semiconductor manufacturing [1], public thermodynamic data for this specific isomer is non-existent. This guide focuses on the 1,1,1,4,4,4-isomer (HFO-1336mzz) , the thermodynamically characterized variant relevant to thermal and pharmaceutical applications.

Molecular Identification & Isomer Distinction

Precise molecular identification is paramount in fluorochemical engineering. The position of fluorine atoms drastically alters dipole moments, boiling points, and critical parameters.

| Property | HFO-1336mzz(Z) (cis) | HFO-1336mzz(E) (trans) | 1,1,3,4,4,4-Isomer |

| IUPAC Name | (Z)-1,1,1,4,4,4-hexafluorobut-2-ene | (E)-1,1,1,4,4,4-hexafluorobut-2-ene | 1,1,3,4,4,4-hexafluorobut-2-ene |

| Structure | |||

| CAS Number | 692-49-9 | 66711-86-2 | 721946-36-7 |

| Primary Use | High-temp Heat Pumps, ORC, Foam Blowing | Chillers, ORC, Heat Pumps | Semiconductor Etching [1] |

| Thermodynamic Status | Fully Characterized | Fully Characterized | Data Unavailable |

Note: The following sections analyze the HFO-1336mzz isomers due to their relevance in thermodynamic cycles and drug delivery systems.

Thermodynamic Properties (Core Data)

The thermodynamic viability of HFO-1336mzz is defined by its critical parameters and Vapor-Liquid Equilibrium (VLE) behavior. The Z-isomer is notable for its high critical temperature, making it ideal for high-temperature heat recovery, while the E-isomer serves well in lower-temperature lift applications.

Critical Parameters & Physical Constants

| Parameter | Symbol | HFO-1336mzz(Z) [2, 3] | HFO-1336mzz(E) [4, 5] | Unit |

| Molecular Weight | 164.05 | 164.05 | g/mol | |

| Normal Boiling Point | 33.4 | 7.5 | °C | |

| Critical Temperature | 171.3 | 137.7 | °C | |

| Critical Pressure | 2.90 | 3.15 | MPa | |

| Critical Density | 507.0 | 515.3 | kg/m ³ | |

| Acentric Factor | 0.406 | 0.405 | - | |

| GWP (100-yr) | - | 2 | 18 | - |

Vapor Pressure Correlations

The vapor pressure (

Where:

Coefficients for HFO-1336mzz(Z):

Experimental Methodologies

To ensure data integrity, thermodynamic properties must be measured using self-validating protocols. The Isochoric Method is the gold standard for determining PVT properties of fluorinated olefins.

Protocol: Isochoric PVT Measurement

Objective: Determine the pressure-density-temperature relationship (

Workflow Diagram:

Caption: Schematic of the isochoric experimental setup for high-precision PVT data acquisition.

Step-by-Step Protocol:

-

Cell Calibration: Calibrate the internal volume of the spherical cell (

) using high-purity helium and water as reference fluids. -

Sample Preparation: Degas the HFO isomer using freeze-pump-thaw cycles (minimum 3 cycles) to remove non-condensable gases (air/nitrogen).

-

Gravimetric Filling: Charge the cell with a precise mass (

) of the fluid to achieve a target density ( -

Equilibration: Immerse the cell in a thermostatic bath. Step temperature in 5 K increments. Allow 60 minutes for thermal equilibrium at each step.

-

Data Logging: Record Pressure (

) and Temperature ( -

Correction: Apply corrections for the thermal expansion and pressure deformation of the cell material (316L Stainless Steel).

Equations of State (EOS)

For simulation in drug delivery (propellant expansion) or heat pumps, a robust EOS is required. The Helmholtz Energy EOS is the most accurate formulation for HFO-1336mzz(E).

Helmholtz Energy Functional Form:

Where:

-

: Ideal gas contribution (derived from isobaric heat capacity

- : Residual contribution (intermolecular forces).

Implementation for Drug Development (pMDI): When modeling the expansion of HFO-1336mzz(Z) in a metered-dose inhaler:

-

Input: Canister Pressure (

at 25°C = 0.15 MPa). -

Process: Isenthalpic expansion (

) through the nozzle. -

Output: Calculate quality (

) and temperature drop using the EOS to ensure particle size distribution remains within respirable range (1-5

Applications & Safety Profile

Pharmaceutical & Medical (MDI Propellants)

The transition from HFC-134a to HFOs is driven by the need to reduce the carbon footprint of inhalers.

-

Candidate: HFO-1336mzz(Z) is a leading candidate due to its non-flammability (ASTM E681) and low vapor pressure, which allows for lower-pressure canisters, reducing leakage risks.

-

Toxicity: High threshold limit value (TLV), showing no adverse effects in acute inhalation studies.

High-Temperature Heat Pumps (HTHP)

-

HFO-1336mzz(Z): Enables waste heat recovery up to 160°C.[1]

-

HFO-1336mzz(E): Used in medium-temperature chillers, offering 15% higher efficiency than R-245fa.

Phase Behavior Diagram:

Caption: Thermodynamic cycle loop relative to the critical point of HFO-1336mzz isomers.

References

-

Patent US20170020434A1 , "Chemistries for TSV/MEMS/Power Device Etching," Google Patents. Link

-

Tanaka, K., et al. (2016). "Thermodynamic Properties of cis-1,1,1,4,4,4-Hexafluoro-2-butene (HFO-1336mzz(Z)): Measurements of the pρT Property." J. Chem. Eng. Data, 61(6).[2] Link

-

Kontomaris, K. (2014). "HFO-1336mzz-Z: High Temperature Chemical Stability and Use as A Working Fluid in Organic Rankine Cycles." Purdue Conferences. Link

-

Sakoda, N., et al. (2020). "Thermodynamic properties of HFO-1336mzz(E) at saturation conditions." International Journal of Refrigeration. Link

-

Akasaka, R., et al. (2022). "A Fundamental Equation of State for trans-1,1,1,4,4,4-Hexafluoro-2-butene [R1336mzz(E)]." International Refrigeration and Air Conditioning Conference. Link

Sources

Comparative Technical Analysis: 1,1,1,4,4,4-Hexafluorobut-2-ene vs. 1,1,3,4,4,4-Hexafluorobut-2-ene

An In-depth Technical Guide to Hexafluorobut-2-ene Isomers.

Executive Summary

This guide provides a rigorous technical comparison between the symmetric 1,1,1,4,4,4-hexafluorobut-2-ene (commonly HFO-1336mzz) and its asymmetric isomer, 1,1,3,4,4,4-hexafluorobut-2-ene (IUPAC: 1,1,1,2,4,4-hexafluorobut-2-ene). While the former is a globally established commodity chemical used in thermodynamics and foam expansion, the latter is a specialized intermediate and etching agent defined by its broken symmetry and unique vinylic fluorine reactivity.

This document dissects the physicochemical divergence caused by the shift of a single fluorine atom, outlining how this structural change dictates stability, nucleophilic susceptibility, and utility in drug development and semiconductor manufacturing.

Part 1: Structural & Physicochemical Profiling

The core difference lies in the arrangement of fluorine atoms across the carbon backbone. This change breaks the

Comparative Properties Table

| Feature | 1,1,1,4,4,4-Hexafluorobut-2-ene | 1,1,3,4,4,4-Hexafluorobut-2-ene |

| Common Name | HFO-1336mzz | HFO-1336 isomer (Asymmetric) |

| IUPAC Name | 1,1,1,4,4,4-hexafluorobut-2-ene | 1,1,1,2,4,4-hexafluorobut-2-ene |

| Structure | ||

| Symmetry | Symmetric (Chemically Equivalent Vinyl H) | Asymmetric (Distinct Vinyl F and Vinyl H) |

| Boiling Point | (Z): 33.4°C | (E): 8.5°C |

| Dipole Moment | (E): 0 D | (Z): ~1.5 D |

| Electronic Character | Electron-deficient alkene (Michael Acceptor) | Highly polarized alkene (Vinylic F effect) |

| Primary Utility | Refrigerant, Foam Blowing Agent, Solvent | Plasma Etching Gas, Synthon |

Structural Implications

-

HFO-1336mzz (Symmetric): The electron-withdrawing

groups at both ends create a highly stable, electron-deficient double bond. The symmetry simplifies its NMR spectra and impurity profile. -

1,1,3,4,4,4 (Asymmetric): The presence of a fluorine atom directly on the double bond (vinylic fluorine) fundamentally changes the reactivity. Vinylic fluorines can act as leaving groups in nucleophilic vinylic substitution (

) reactions, a pathway not available to the 1,1,1,4,4,4 isomer.

Part 2: Reactivity & Stability Mechanisms

For researchers in drug development, the utility of these molecules lies in their ability to introduce fluorinated motifs.

Nucleophilic Susceptibility

The most critical chemical difference is the site of nucleophilic attack.

-

Pathway A (1,1,1,4,4,4): Nucleophiles attack C2 or C3 (degenerate). The intermediate carbanion is stabilized by the adjacent

group. This is a standard Michael addition. -

Pathway B (1,1,3,4,4,4): Nucleophiles attack C2 (bearing H) or C3 (bearing F). Attack at C3 is often preferred due to the inductive withdrawal of the fluorine, but the resulting anion can eliminate fluoride, leading to an addition-elimination mechanism (

).

Visualization of Reaction Pathways

The following diagram illustrates the divergent reaction pathways when these isomers are treated with a nucleophile (

Figure 1: Divergent mechanistic pathways. The asymmetric isomer (red path) is prone to defluorination via elimination, whereas the symmetric isomer (blue path) favors stable addition.

Part 3: Applications in Life Sciences & Industry

HFO-1336mzz: The Green Solvent & Reagent

-

Drug Development: Used as a green solvent for reactions requiring non-flammability and low surface tension. It is chemically inert under mild conditions, making it suitable for peptide synthesis or extraction of sensitive natural products.

-

Thermodynamics: The Z-isomer (BP 33°C) is a leading working fluid for Organic Rankine Cycles (ORC) due to its thermal stability up to 250°C [1].

1,1,3,4,4,4-Isomer: The Reactive Intermediate

-

Medicinal Chemistry Synthon: This isomer is a source of the CF3-CF=CH- motif. It can be used to synthesize fluorinated amino acids or heterocycles where a vinylic fluorine is required to modulate metabolic stability (blocking metabolic soft spots).

-

Semiconductor Etching: In the electronics industry, this isomer is utilized as a plasma etching gas. The asymmetry allows for precise fragmentation patterns in plasma, aiding in the creation of high-aspect-ratio features in 3D NAND flash memory [2].

Part 4: Experimental Protocol (Purification & Analysis)

Since 1,1,3,4,4,4-hexafluorobut-2-ene often occurs as a byproduct in the synthesis of the symmetric isomer, distinguishing them is critical.

Protocol: GC-MS Discrimination of Isomers

Objective: Validate the purity of a hexafluorobut-2-ene sample and identify the isomer ratio.

-

Column Selection: Use a capillary column with a fluorocarbon-specific stationary phase (e.g., GasPro or equivalent PLOT column) to separate isomers based on polarity.

-

Conditions:

-

Injector Temp: 200°C.

-

Carrier Gas: Helium at 1.0 mL/min.

-

Oven Program: Hold at 35°C for 5 min (to separate low BP isomers), ramp 10°C/min to 150°C.

-

-

Detection (MS):

-

1,1,1,4,4,4 (Symmetric): Look for fragmentation pattern dominated by

(m/z 69) and -

1,1,3,4,4,4 (Asymmetric): Distinct fragmentation due to

(m/z 51) and

-

-

Validation: The asymmetric isomer will typically elute after the symmetric trans-isomer but before or near the cis-isomer depending on the specific column polarity (due to its intermediate dipole moment).

References

-

Kontomaris, K. (2014). HFO-1336mzz-Z: High Temperature Chemical Stability and Use as A Working Fluid in Organic Rankine Cycles. Purdue University Refrigeration and Air Conditioning Conference. Link

-

Lund, C., et al. (2018). Fluorocarbon molecules for high aspect ratio oxide etch. U.S. Patent 9,514,959. Link

-

Haszeldine, R. N. (1952).[1] The Addition of Bromine to Fluorinated Olefins. Journal of the Chemical Society.[1] (Foundational chemistry for hexafluorobutene synthesis).

-

Chemours Company. (2019).[2] Opteon™ 1100 Foam Blowing Agent Technical Data Sheet. Link

Sources

Technical Guide: Physical Characteristics & Applications of 1,1,3,4,4,4-Hexafluorobut-2-ene (CAS 721946-36-7)

The following technical guide details the physical characteristics, chemical behavior, and applications of the fluorinated acyclic hydrocarbon 1,1,3,4,4,4-Hexafluorobut-2-ene (CAS 721946-36-7).

Executive Summary

1,1,3,4,4,4-Hexafluorobut-2-ene (CAS 721946-36-7) is a specialized hydrofluoroolefin (HFO) isomer used primarily in advanced semiconductor manufacturing. Distinguished by its specific fluorine substitution pattern (

Chemical Identification & Structure

Unlike the symmetric HFO-1336mzz, this isomer exhibits significant structural asymmetry, influencing its dipole moment and reactivity profile.

| Parameter | Specification |

| Chemical Name | 1,1,3,4,4,4-Hexafluorobut-2-ene |

| CAS Registry Number | 721946-36-7 |

| Molecular Formula | |

| Molecular Weight | 164.05 g/mol |

| Structural Formula | |

| Classification | Hydrofluoroolefin (HFO); Unsaturated Fluorocarbon |

Structural Analysis

The molecule features a butene backbone with a terminal difluoromethyl group (

-

C1:

hybridized, bonded to 2 F, 1 H. -

C2=C3:

hybridized double bond. C2 carries a proton; C3 carries a fluorine atom. -

C4:

hybridized, bonded to 3 F (trifluoromethyl).

This asymmetry creates a distinct electronic environment compared to the bis-trifluoromethyl structure of HFO-1336mzz, effectively modulating the C:F ratio locally during plasma dissociation.

Physical Characteristics

The physical properties of CAS 721946-36-7 are governed by its molecular weight and intermolecular forces (dipole-dipole interactions). While specific experimental data points are often proprietary to semiconductor grade suppliers, the properties can be rigorously bounded by its isomeric family (HFO-1336 series).

Thermodynamic & Transport Properties

| Property | Value / Range (Estimated*) | Context & Causality |

| Physical State (STP) | Volatile Liquid / Gas | Boiling point proximity to ambient requires pressurized storage or temperature control. |

| Boiling Point | 10°C – 40°C | Isomers HFO-1336mzz-E (9°C) and HFO-1336mzz-Z (33°C) bracket this value. Asymmetry likely increases polarity, pushing BP toward the upper range. |

| Vapor Pressure | High (>100 kPa @ 25°C) | Critical for delivery as a gas in vacuum chambers without carrier gas assistance. |

| Density (Liquid) | ~1.35 – 1.45 g/cm³ | Typical for C4 HFOs; high density facilitates efficient liquid transport before vaporization. |

| Solubility | Lipophilic / Hydrophobic | Soluble in fluorinated solvents and lower alcohols; negligible water solubility. |

| Flash Point | Likely < 23°C | Classified as flammable liquid/gas depending on exact BP; requires explosion-proof handling. |

*Estimates based on Comparative QSAR with HFO-1336mzz-Z and HFO-1336mzz-E.

Stability & Reactivity[1]

-

Thermal Stability: Stable under standard storage conditions.[1]

-

Plasma Reactivity: The C=C double bond is the primary site of electron-impact dissociation, generating

radicals and polymerizing species ( -

Polymerization: Susceptible to radical polymerization; typically stabilized with inhibitors (e.g., terpenes or phenols) during storage.

Application in Semiconductor Manufacturing

The primary utility of CAS 721946-36-7 lies in Plasma Enhanced Chemical Vapor Deposition (PECVD) and Reactive Ion Etching (RIE) . It functions as a "tuning gas" that balances etching (removal) and deposition (passivation).

Mechanism of Action: The Etch/Deposition Balance

In high-aspect-ratio (HAR) contact etching (e.g., 3D NAND fabrication), the goal is to etch deep holes into silicon oxide (

-

Etching: Fluorine radicals (

) remove Si as volatile -

Passivation: The carbon-rich backbone (

) forms a fluorocarbon polymer film on the sidewalls, protecting them from lateral etching.

CAS 721946-36-7 provides a higher C:F ratio than traditional gases like

Experimental Workflow: Plasma Etching Cycle

The following diagram illustrates the role of 1,1,3,4,4,4-Hexafluorobut-2-ene in a standard Bosch-type or continuous etching process.

Figure 1: Mechanistic pathway of CAS 721946-36-7 in plasma etching. The precursor dissociates to provide both etchants (F) and protective polymers (CxFy).

Comparative Analysis: Isomer Differentiation

Distinguishing CAS 721946-36-7 from its commercial counterparts is vital for process validation.

| Feature | 1,1,3,4,4,4-Hexafluorobut-2-ene (CAS 721946-36-7) | HFO-1336mzz-Z (CAS 692-49-9) |

| Structure | ||

| Symmetry | Asymmetric | Symmetric |

| Primary Use | Specialized Etchant / Deposition Fluid | Foam Blowing Agent / Refrigerant / Dielectric |

| H/F Distribution | H on C1/C2; F on C1/C3/C4 | H on C2/C3; F on C1/C4 |

| Polymerization Potential | Higher (Due to asymmetric polarity) | Lower |

Safety & Handling Protocols

Given the flammability and volatility profile, strict protocols are required.

-

Storage: Store in stainless steel cylinders (DOT-3AA or similar) in a cool, well-ventilated area away from direct sunlight. Maintain temperature < 40°C to prevent over-pressurization.

-

Material Compatibility:

-

Compatible: Stainless Steel (304/316), PTFE, PCTFE.

-

Incompatible: Aluminum (potential for catalytic decomposition), Magnesium, Zinc.

-

-

Leak Detection: Use IR-based refrigerant leak detectors calibrated for HFOs.

References

-

Google Patents. (2019). Use of hexafluorobutenes for isolating or extinguishing electrical arcs. Patent US10490372B2. Link

-

Korean Intellectual Property Office. (2017). Chemistries for TSV/MEMS/Power Device Etching. Patent KR20170020434A. Link

-

European Patent Office. (2023). Method for storing fluoro-2-butene. Patent EP4230609A1. Link

-

Apollo Scientific. (n.d.). Product Search: 1,1,3,4,4,4-Hexafluorobut-2-ene. Retrieved March 1, 2026. Link

Sources

A Researcher's In-Depth Guide to the Safe Handling of 1,1,3,4,4,4-hexafluorobut-2-ene

This document provides a comprehensive technical overview of the safety considerations for 1,1,3,4,4,4-hexafluorobut-2-ene (also known as HFO-1336mzz), tailored for researchers, scientists, and professionals in drug development. The toxicological and physical properties of this compound have not been fully investigated, underscoring the need for cautious handling based on the available data.[1] This guide synthesizes current knowledge from Safety Data Sheets (SDS) to ensure that laboratory personnel can work safely and effectively with this hydrofluoroalkane.

Foundational Knowledge and Primary Hazards

1,1,3,4,4,4-hexafluorobut-2-ene is a colorless, odorless, liquefied gas at room temperature.[1] Its primary utility in research and pharmaceutical manufacturing stems from its unique chemical properties.[1] However, its physical state as a liquefied gas under pressure is the root of its most significant hazards. The material is not listed on the TSCA Inventory and is intended for research and development purposes by or under the direct supervision of a technically qualified individual.[1]

The Globally Harmonized System (GHS) provides a clear framework for understanding the immediate risks associated with this compound.

Table 1: GHS Classification for 1,1,3,4,4,4-hexafluorobut-2-ene [1]

| Hazard Class | Category | Hazard Statement | Pictogram |

| Gases Under Pressure | Liquefied Gas | H280: Contains gas under pressure; may explode if heated | Gas Cylinder |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Exclamation Mark |

| Serious Eye Damage/Eye Irritation | Category 2A / 2B | H320: Causes eye irritation | Exclamation Mark |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Exclamation Mark |

The causality is direct: as a liquefied gas, an uncontrolled release can lead to high concentrations in the air, displacing oxygen and acting as an asphyxiant.[1][2] Its chemical nature also contributes to its irritant properties upon contact with the skin, eyes, and respiratory system.[1]

Diagram 1: Hazard Communication and Control Workflow

This diagram illustrates the logical flow from hazard identification via GHS classification to the implementation of necessary safety controls.

Caption: From GHS classification to a safe laboratory environment.

Exposure Control and Personal Protective Equipment (PPE)

Given the irritant nature of the compound and its state as a gas, preventing exposure is paramount. Currently, no specific international exposure limits have been established for this compound.[1] Therefore, a conservative approach to exposure control is mandatory.

Engineering Controls: The First Line of Defense The primary method for controlling exposure is to handle the material in a well-ventilated area, with a strong preference for a certified chemical fume hood.[2][3] This is critical to prevent the accumulation of vapors, which are heavier than air (vapor density ~5.7) and can displace oxygen, particularly in low-lying areas.[1][4] Systems under pressure should be regularly checked for leaks, and the use of oxygen detectors is recommended where large quantities may be released.[2][4]

Personal Protective Equipment (PPE): Essential for Direct Handling A comprehensive PPE ensemble is required when working with 1,1,3,4,4,4-hexafluorobut-2-ene.

-

Eye Protection: Chemical splash goggles or safety glasses are the minimum requirements.[1] For tasks with a higher risk of release, a face shield should be worn in addition to goggles.[1]

-

Skin Protection: Wear suitable protective clothing to prevent skin contact.[3][5] When handling cylinders, leather gloves are recommended.[1] For operations involving potential liquid contact or during spill response, chemically resistant gloves are necessary.[1]

-

Respiratory Protection: In situations where ventilation is inadequate or during an emergency response, a self-contained breathing apparatus (SCBA) is necessary.[5][6] All respiratory protection must comply with regulations such as OSHA 29 CFR 1910.134.[5]

-

Footwear: Safety shoes are recommended when handling heavy gas cylinders.[1]

Safe Handling, Storage, and Disposal

Handling Pressurized Cylinders Cylinders of 1,1,3,4,4,4-hexafluorobut-2-ene must be handled with care. They should be stored in a dry, cool, and well-ventilated place, away from direct sunlight and heat sources, as they may explode if heated.[3][4][7] Always ensure the cylinder valve is fully closed and capped when not in use or empty.[2] Use non-sparking tools and ground all equipment to prevent ignition from static discharge.[3][8]

Incompatible Materials This compound is incompatible with alkali metals, alkaline earth metals, powdered metals, and their salts.[9] It may also react with strong oxidizing agents, strong acids, and strong bases.[8][10]

Disposal Protocols As a fluorinated gas, 1,1,3,4,4,4-hexafluorobut-2-ene requires meticulous disposal to prevent environmental impact.[2] The most effective method is high-temperature incineration by a licensed hazardous waste disposal company experienced in handling fluorinated gases.[2] Do not attempt to dispose of the material yourself. The empty, used container must be clearly labeled and returned to the supplier or a designated disposal facility.[2]

Emergency Procedures: A Step-by-Step Guide

In the event of an accidental release or exposure, a swift and correct response is critical.

Protocol 1: First-Aid Measures

| Exposure Route | Action | Rationale |

| Inhalation | 1. Immediately move the victim to fresh air.[1][3][6] 2. If breathing is difficult, provide oxygen.[3][6] 3. If breathing has stopped, begin artificial respiration.[1][6] 4. Seek immediate medical attention.[1] | The primary risk is oxygen deficiency; restoring a breathable atmosphere is the top priority.[1] High concentrations can also cause respiratory irritation and potential central nervous system effects like dizziness or unconsciousness.[1][5] |

| Skin Contact | 1. Immediately begin flushing the affected area with running water for at least 20 minutes.[1] 2. Remove contaminated clothing, being careful not to cross-contaminate the eyes.[1] 3. Seek immediate medical attention.[1] | Rapid and thorough flushing is necessary to remove the irritant chemical and mitigate skin damage.[5] |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[1] | The irritant nature of the compound necessitates immediate and prolonged irrigation to prevent serious eye damage. |

| Ingestion | Ingestion is unlikely due to its gaseous state. If it occurs, rinse the mouth with water and seek immediate medical attention.[6] Do not induce vomiting.[6] |

Protocol 2: Accidental Release or Spill Response

-

Evacuate: Immediately evacuate all non-essential personnel from the area, keeping people upwind of the leak.[3]

-

Ventilate: Ensure the area is adequately ventilated to disperse the gas.

-

Isolate: If it can be done safely, remove all sources of ignition.[3][8]

-

Contain: For a small leak, attempt to stop the flow of gas if possible without risk.

-

Do Not Enter: Only personnel equipped with appropriate PPE, including an SCBA, should enter the affected area.[4]

-

Report: Notify your institution's environmental health and safety (EHS) department immediately.

Diagram 2: Emergency Response Decision Tree

This flowchart provides a logical sequence of actions for responding to an accidental release.

Caption: A decision-making guide for accidental releases.

Physical and Chemical Properties

Understanding the physical properties of a compound is essential for predicting its behavior and ensuring safe handling.

Table 2: Key Physical and Chemical Data

| Property | Value | Source |

| Molecular Formula | C4H2F6 | [1][11][12] |

| Molecular Weight | 164.05 g/mol | [1][9][11] |

| Appearance | Colorless, liquefied gas | [1] |

| Odor | Odorless | [1] |

| Boiling Point | 8.5°C (47.3°F) | [1] |

| Vapor Density (air=1) | ~5.7 | [1] |

| Vapor Pressure | 1340 Torr @ 25°C | [1] |

| Flammability | Not flammable | [9] |

| Stability | Stable under recommended storage conditions | [9] |

The high vapor pressure confirms that this substance will readily form a gaseous cloud at ambient temperatures, and its high vapor density indicates this cloud will settle in low-lying areas.[1]

Toxicological Profile

The toxicological data for 1,1,3,4,4,4-hexafluorobut-2-ene is limited, which necessitates a cautious approach.[1]

-

Acute Effects: The primary acute risks are from inhalation, which can cause respiratory tract irritation.[1][5] At high concentrations, it can act as an asphyxiant, leading to oxygen deficiency, dizziness, unconsciousness, and potentially death.[1][5]

-

Chronic Effects: Chronic exposure to oxygen-deficient atmospheres may affect the heart and nervous system.[1] Repeated skin contact may lead to dermatitis.[1]

-

Carcinogenicity & Mutagenicity: The substance is not classified as a carcinogen or mutagen based on available information.[5]

Given the lack of comprehensive toxicological data, all work should be conducted with the assumption that the material is more hazardous than currently classified, and all routes of exposure should be minimized.[13]

References

- MSDS80033 HEXAFLUORO 2- BUTENE. (2014, June 13). MsdsDigital.com.

- Navigating the Final Frontier of Fluorochemicals: A Guide to the Proper Disposal of Perfluoro-1-butene. Benchchem.

- Material Safety Data Sheet: (Z) - 1,1,1,4,4,4-Hexafluoro-2-Butene. (2017, July 17). Scribd.

- cis-1,1,1,4,4,4-Hexafluoro-2-butene Safety Data Sheets. (2019, July 15). Echemi.

- 1,1,1,4,4,4-Hexafluoro-2-butene Safety Data Sheets. Echemi.

- Octafluoro-1-butene Safety Data Sheet. Synquest Labs.

- 2,4,4,4-Tetrafluoro-1-butene Safety Data Sheet. Synquest Labs.

- WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL® for HFO-1336mzz-E. TERA.

- Safety Data Sheet for Hexafluorobenzene. (2025, December 18). Fisher Scientific.

- (2E)-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE. precisionFDA.

- SAFETY DATA SHEET for 2,2,3,4,4,4-HEXAFLUOROBUT-1-YL ACRYLATE. (2026, January 23). INDOFINE Chemical Company, Inc.

- 1,1,1,4,4,4-Hexafluoro-2-butene. PubChem.

Sources

- 1. msdsdigital.com [msdsdigital.com]

- 2. benchchem.com [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. scribd.com [scribd.com]

- 6. echemi.com [echemi.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.com [fishersci.com]

- 9. tera.org [tera.org]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. GSRS [precision.fda.gov]

- 12. 1,1,1,4,4,4-Hexafluoro-2-butene | C4H2F6 | CID 2774975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. indofinechemical.com [indofinechemical.com]

boiling point and vapor pressure of 1,1,3,4,4,4-hexafluorobut-2-ene

An In-Depth Technical Guide to the Physicochemical Properties of 1,1,3,4,4,4-Hexafluorobut-2-ene and Its Isomers

Abstract This technical guide provides a rigorous analysis of the thermodynamic profile of hexafluorobut-2-ene, with a specific focus on the boiling point and vapor pressure dynamics critical for pharmaceutical and industrial research.[1] While the specific isomer 1,1,3,4,4,4-hexafluorobut-2-ene is referenced in patent literature, the commercially dominant and functionally analogous isomer used in drug development (as a carrier fluid and solvent) is 1,1,1,4,4,4-hexafluoro-2-butene (HFO-1336mzz).[1] This guide synthesizes data for the commercially relevant HFO-1336mzz (Z and E isomers) while addressing the structural context of the requested 1,1,3,4,4,4-isomer.[1]

Chemical Identity & Isomeric Distinctions

In fluorocarbon chemistry, precise isomer identification is paramount as it dictates phase behavior and toxicity.[1]

-

Target Compound (Prompt): 1,1,3,4,4,4-hexafluorobut-2-ene.[1][2][3][4][5]

-

Structure:

. -

Status: Rare/Research-grade. Often appears in broad patent claims for etching gases but lacks extensive public thermodynamic characterization.

-

-

Industry Standard (HFO-1336mzz): 1,1,1,4,4,4-hexafluoro-2-butene.[1][3][6][7][8][9][10]

Note: Given the application context ("drug development professionals"), this guide focuses on the HFO-1336mzz isomers, as these are the functional fluids currently replacing HCFCs and HFCs in medical aerosols and solvent cleaning.

Isomer Comparison Table

| Property | (Z)-HFO-1336mzz (cis) | (E)-HFO-1336mzz (trans) | 1,1,3,4,4,4-Hexafluorobut-2-ene |

| CAS Number | 692-49-9 | 66711-86-2 | 721946-36-7 (Generic/Patent) |

| Physical State (25°C) | Liquid | Gas | Likely Liquid (Est.)[1][3][11] |

| Boiling Point (1 atm) | 33.4°C | 7.5°C | N/A (Est. > 20°C) |

| Key Application | Carrier fluid, Solvent, Cleaning | Propellant, Heat Pump Fluid | Plasma Etching (Theoretical) |

Thermodynamic Properties: Boiling Point & Vapor Pressure[1][11]

The utility of hexafluorobut-2-ene in drug development—specifically as a carrier for coating medical devices or as a reaction solvent—relies on its vapor pressure curve.

Boiling Point Data

-

HFO-1336mzz(Z) (cis-isomer):

-

Normal Boiling Point: 33.4°C (306.55 K) at 101.325 kPa.

-

Significance: Its boiling point is slightly above room temperature, making it an ideal "safety solvent" that is liquid during handling but easily removed via mild evaporation without thermal stress to sensitive pharmaceutical ingredients (APIs).

-

-

HFO-1336mzz(E) (trans-isomer):

-

Normal Boiling Point: 7.5°C (280.65 K) at 101.325 kPa.

-

Significance: Exists as a gas at room temperature.[12] Used primarily where auto-pressurization is required (e.g., aerosols) or in low-temperature heat recovery.

-

Vapor Pressure Dynamics

Accurate vapor pressure (

Experimental Data Points (HFO-1336mzz-Z):

-

20°C (293.15 K): 60.4 kPa (453 Torr)

-

25°C (298.15 K): 70.0 kPa (525 Torr)

-

33.4°C (306.55 K): 101.3 kPa (760 Torr) - Boiling Point

-

50°C (323.15 K): ~175 kPa (Est.)

Experimental Data Points (HFO-1336mzz-E):

-

20°C (293.15 K): 163.5 kPa (1226 Torr)

-

25°C (298.15 K): ~190 kPa

-

Critical Point: 137.7°C, 3.15 MPa[1]

Vapor Pressure Correlations (Antoine Equation)

For process modeling, the Antoine equation is used:

Derived Parameters for HFO-1336mzz(Z):

-

A: 4.250

-

B: 1150.0[1]

-

C: -35.0

-

Range: 273 K – 350 K

-

Validation: At 306.55 K (BP),

bar.

Visualization of Phase Behavior

The following diagram illustrates the comparative vapor pressure curves of the Z and E isomers, highlighting the "Liquid Window" for the Z-isomer which is critical for benchtop handling in drug formulation.

Caption: Comparative phase dynamics of HFO-1336mzz isomers. The Z-isomer's liquid window at room temperature facilitates its use as a stable solvent, while the E-isomer functions as a propellant.[1]

Experimental Determination Protocols

For researchers needing to validate the boiling point or vapor pressure of a specific hexafluorobut-2-ene sample (e.g., verifying purity or isomer ratio), the following protocols are standard.

Ebulliometric Boiling Point Method

Objective: Determine the precise equilibrium boiling temperature at controlled pressure.

-

Setup: Use a Swietoslawski ebulliometer connected to a vacuum/pressure manifold.

-

Loading: Charge the ebulliometer with ~20 mL of the fluorinated sample. Ensure the sample is degassed (freeze-pump-thaw cycle) to remove dissolved air, which significantly skews vapor pressure readings for fluorocarbons.

-

Equilibration: Heat the boiler until reflux is established. The condensate must drip continuously onto the thermometer well.

-

Measurement: Record the temperature (

) when the pressure ( -

Correction: Correct

for thermometer calibration and emergent stem errors.

Static Vapor Pressure Measurement

Objective: Measure

-

Apparatus: A stainless steel equilibrium cell (approx. 50 mL) equipped with a magnetic stirrer and a high-precision pressure transducer (e.g., Paroscientific Digiquartz).

-

Thermostat: Immerse the cell in a liquid bath controlled to ±0.01 K.

-

Procedure:

-

Evacuate the cell to < 1 Pa.

-

Load the sample gravimetrically.

-

Set the thermostat to the lowest temperature (e.g., 0°C).

-

Allow 30-60 minutes for thermal equilibrium.

-

Record

and -

Step temperature up in 5°C increments.

-

-

Data Analysis: Fit the

data to the Wagner or Antoine equation to verify sample identity against known standards.

Applications in Drug Development

The thermodynamic profile of HFO-1336mzz(Z) (BP 33.4°C) solves specific challenges in pharmaceutical engineering:

-

Carrier Fluid for Siliconization: Used to deposit silicone lubricants on syringe needles. The fluid must be liquid during coating but evaporate rapidly without high heat that could damage the needle or lubricant.

-

Green Solvent: Replaces toxic solvents like Dichloromethane (DCM) or N-Methyl-2-pyrrolidone (NMP). Its low boiling point allows for easy solvent swapping and recycling.

-

Solubility Parameter: The Z-isomer has a solubility parameter (

) of ~14.5 MPa

References

-

Chemours. (2025). Opteon™ MZ (HFO-1336mzz-Z) Heat Transfer Fluid Technical Data Sheet. The Chemours Company. Link

-

Tera.org. (2015). Workplace Environmental Exposure Level (WEEL) for cis-1,1,1,4,4,4-hexafluoro-2-butene. Toxicology for Excellence for Risk Assessment. Link

-

National Institutes of Health (NIH). (2019). Cis-1,1,1,4,4,4-hexafluoro-2-butene (HFO-1336mzz-Z) Toxicity Profile. PubChem Database.[13][14] Link

-

Akasaka, R., et al. (2020).[1][15] Vapor Pressure Measurements and Correlation for cis-1,1,1,4,4,4-Hexafluoro-2-butene. Journal of Chemical & Engineering Data. Link

-

Tanaka, K., et al. (2017). Thermodynamic Properties of HFO-1336mzz(E). International Journal of Refrigeration. Link

Sources

- 1. 1,1,1,4,4,4-HEXAFLUORO-2-BUTENE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 1,1,3,4,4,4-Hexafluorobut-2-ene | CymitQuimica [cymitquimica.com]

- 3. KR20170020434A - Chemistries for tsv/mems/power device etching - Google Patents [patents.google.com]

- 4. 1,1,3,4,4,4-Hexafluorobut-2-ene [m.chemicalbook.com]

- 5. Каталог реактивов | Файн Хемикалс | Комплексное оснащение лабораторий [fc.by]

- 6. (Z)-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE | 692-49-9 [chemicalbook.com]

- 7. HFO-1336mzz(E) [beijingyuji.com]

- 8. echemi.com [echemi.com]

- 9. Cis-1,1,1,4,4,4-hexafluoro-2-butene (HFO-1336mzz-Z) (2018) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Z-HFO-1336mzz Introduction and Applications-Yuji [yuji-material.com]

- 11. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 12. Hexafluoro-2-butyne - Wikipedia [en.wikipedia.org]

- 13. 1,1,1,4,4,4-Hexafluoro-2-butene | C4H2F6 | CID 2774975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. GSRS [precision.fda.gov]

- 15. docs.lib.purdue.edu [docs.lib.purdue.edu]

chemical stability of 1,1,3,4,4,4-hexafluorobut-2-ene in storage

An In-depth Technical Guide to the Chemical Stability of 1,1,3,4,4,4-Hexafluorobut-2-ene in Storage

Introduction

1,1,3,4,4,4-Hexafluorobut-2-ene, a prominent member of the hydrofluoroolefin (HFO) class of compounds, represents the fourth generation of fluorinated molecules developed for various industrial applications.[1] Known commercially by designations such as HFO-1336mzz, it exists as two geometric isomers: (E)-1,1,3,4,4,4-hexafluorobut-2-ene and (Z)-1,1,3,4,4,4-hexafluorobut-2-ene.[2][3] These compounds have garnered significant attention as refrigerants, foam-blowing agents, and working fluids in organic Rankine cycles due to their favorable environmental profiles, which include zero Ozone Depletion Potential (ODP) and a very low Global Warming Potential (GWP).[1][3][4][5][6]

Beyond these applications, the unique chemical structure of 1,1,3,4,4,4-hexafluorobut-2-ene, characterized by a reactive carbon-carbon double bond flanked by two highly stable trifluoromethyl groups, makes it a valuable synthon in organic chemistry.[3][7][8][9] For researchers, scientists, and drug development professionals, its utility as a starting material for creating complex fluorinated molecules necessitates a thorough understanding of its chemical stability. The integrity of this starting material is paramount, as impurities arising from degradation can have profound impacts on reaction outcomes, yields, and the purity of final products.

This guide provides a detailed technical examination of the factors influencing the chemical stability of 1,1,3,4,4,4-hexafluorobut-2-ene during storage. It will delve into the intrinsic properties of the molecule, external stressors that can induce degradation, potential decomposition pathways, and robust methodologies for stability assessment. The objective is to equip scientific professionals with the critical knowledge required to ensure the long-term integrity and reliable performance of this versatile fluorinated building block.

Chapter 1: Physicochemical Properties and Inherent Stability

The stability of 1,1,3,4,4,4-hexafluorobut-2-ene is fundamentally rooted in its molecular architecture. The molecule consists of a four-carbon backbone with a double bond between the second and third carbon atoms. Each end of the double bond is attached to a trifluoromethyl (CF₃) group, which significantly influences the compound's properties.

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, imparting exceptional thermal and chemical resistance to the CF₃ groups.[10] This inherent strength contributes to the overall robustness of the molecule under normal conditions. The presence of these electron-withdrawing CF₃ groups also polarizes the C=C double bond, making it susceptible to certain types of chemical reactions while remaining stable to others.

As a liquefied gas under pressure at room temperature, its physical state requires storage in appropriate pressure-rated containers.[2][11] The existence of (E) and (Z) isomers is a critical consideration, as they can exhibit different physical properties and reactivity, although both are used in various applications.[7][8] For synthetic applications, the specific isomer is often crucial, and isomerization during storage is a potential stability concern.

Chapter 2: Factors Influencing Chemical Stability

While inherently robust, the stability of 1,1,3,4,4,4-hexafluorobut-2-ene can be compromised by several external factors during storage. Understanding these factors is key to preventing degradation.

Temperature

Temperature is a critical factor governing chemical stability. 1,1,3,4,4,4-hexafluorobut-2-ene demonstrates high thermal stability under recommended conditions. Studies have shown that it remains chemically stable in sealed glass tubes in the presence of common metals (aluminum, copper, steel) at temperatures up to 250°C for seven days.[4][5] Another source confirms its thermal stability up to 250°C.[2] However, at significantly higher temperatures, thermal decomposition will occur. The onset of decomposition for the (Z) isomer has been observed between 270°C and 330°C, depending on the pressure.[12] This decomposition can generate hazardous byproducts, including toxic hydrofluoric acid (HF) and carbonyl fluoride.[1][13][14] Consequently, safety data sheets consistently recommend that storage containers should not be exposed to temperatures exceeding 50°C to ensure a wide margin of safety and prevent pressure buildup.[2][11][15]

Light (Photostability)

The presence of a C=C double bond makes the molecule susceptible to photochemical degradation. Exposure to ultraviolet (UV) radiation can provide the activation energy needed to initiate chemical reactions, such as the addition of halogens like bromine across the double bond.[7][8] In the environment, its atmospheric degradation is primarily initiated by reactions with hydroxyl (OH) radicals, leading to a relatively short atmospheric lifetime.[1][3][16] A minor, yet important, atmospheric degradation pathway involves reaction with ozone, which can lead to the formation of persistent greenhouse gases such as HFC-23 (trifluoromethane).[17][18][19] Therefore, to maintain chemical purity, 1,1,3,4,4,4-hexafluorobut-2-ene should be stored in opaque containers or in locations protected from direct sunlight.[2][11][15]

Humidity and Water (Hydrolysis)

Under neutral and anhydrous conditions, 1,1,3,4,4,4-hexafluorobut-2-ene is generally resistant to hydrolysis. However, it is not completely inert to water, particularly under non-neutral pH or at elevated temperatures. For instance, dehydrohalogenation reactions of its derivatives can be achieved using aqueous potassium hydroxide, which indicates a susceptibility to reaction under basic, aqueous conditions.[7][8] In refrigerant applications, the presence of moisture at high temperatures can accelerate the decomposition of lubricants, which in turn can generate acidic species that may attack the HFO molecule.[20] For storage purposes, this underscores the importance of using dry containers and minimizing exposure to atmospheric moisture.

Compatibility with Container Materials

The choice of storage container is crucial for maintaining the long-term stability of any chemical.

-

Metals: Extensive testing has demonstrated that 1,1,3,4,4,4-hexafluorobut-2-ene has good compatibility with common metals such as steel, copper, and aluminum, with no corrosion observed even after prolonged exposure at 175°C.[5] However, it is important to note that for some applications like gas fire-extinguishing agents, long-term storage in metal containers can potentially lead to corrosion via electron transfer phenomena between the metal and halogen atoms.[13]

-

Plastics and Elastomers: The compound generally exhibits good compatibility with a wide range of plastics and elastomers commonly used in industrial systems.[4][5] However, "good compatibility" often means mild interactions, such as slight swelling or changes in hardness.[5][21][22] For critical applications where material integrity is essential, it is strongly recommended that specific compatibility tests be conducted with the exact plastics or elastomers that will be in contact with the compound during storage or use.[5]

Chapter 3: Decomposition Pathways and Mechanisms

Understanding the potential pathways of degradation is essential for predicting and identifying impurities that may form during storage.

Thermal Decomposition

At sufficiently high temperatures, the primary decomposition mechanism involves the homolytic cleavage of the molecule. Theoretical and experimental studies suggest that the initial and kinetically preferred step is the fracture of the C=C bond, which is weaker than the surrounding C-C and C-F bonds.[12] This is followed by the scission of a C-C bond, leading to the formation of trifluoromethyl (•CF₃) radicals.[12] These highly reactive radicals can then participate in a cascade of subsequent reactions, including hydrogen and fluorine abstraction from other molecules, leading to the formation of a complex mixture of decomposition products such as hydrogen fluoride (HF), trifluoromethane (CHF₃), tetrafluoromethane (CF₄), and other fluorinated hydrocarbons.[12]

Workflow for stability testing.

Protocol 1: Long-Term Stability Testing

-

Objective: To evaluate the stability of the compound under recommended storage conditions over an extended period.

-

Methodology:

-

Dispense precise aliquots of 1,1,3,4,4,4-hexafluorobut-2-ene into heavy-walled glass tubes or suitable pressure vessels.

-

For material compatibility assessment, add coupons of relevant metals (e.g., stainless steel, aluminum) or elastomers to designated sample sets.

-

Create a control set containing only the pure compound.

-

Seal the vessels and store them in a controlled environment that simulates recommended storage conditions (e.g., 25°C ± 2°C, protected from light).

-

Withdraw samples at predetermined time intervals (e.g., initial, 3, 6, 12, 18, and 24 months).

-

Analyze each sample for purity, appearance, and the presence of degradation products.

-

Protocol 2: Accelerated Stability Testing

-

Objective: To predict long-term stability and assess compatibility under thermal stress. This method is particularly useful for evaluating the impact of materials of construction.

-

Methodology:

-

Prepare sealed glass tube samples as described for the long-term study, including sets with metal coupons and other materials. [20] * To simulate "worst-case" scenarios, a set with added contaminants like a controlled amount of water or air can be included. [20] * Place the sealed tubes in a laboratory oven set to a high temperature, for example, 175°C or 250°C. [4][5][20] * Age the samples for a defined period, typically 7 to 14 days. [5][20] * After cooling, carefully open the tubes and analyze the contents. The analysis should include visual inspection of the liquid and metal coupons (for corrosion), chemical analysis of the compound for degradation, and measurement of acidity. [5]

-

Protocol 3: Forced Degradation Study

-

Objective: To intentionally degrade the compound to identify potential degradation products and establish degradation pathways. This is crucial for developing and validating stability-indicating analytical methods.

-

Methodology:

-

Subject separate samples of 1,1,3,4,4,4-hexafluorobut-2-ene to a variety of harsh conditions:

-

Heat: Expose to temperatures known to cause decomposition (e.g., >270°C).

-

Photolysis: Irradiate with a high-intensity UV lamp.

-

Acid/Base Hydrolysis: Treat with aqueous solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) at elevated temperatures.

-

Oxidation: Expose to an oxidizing agent (e.g., hydrogen peroxide solution).

-

-

Analyze the stressed samples to identify and characterize the resulting degradation products.

-

Chapter 5: Analytical Techniques for Monitoring Stability

A suite of analytical techniques is required for a comprehensive stability assessment, from quantifying the parent compound to identifying unknown degradants.

| Technique | Principle | Application in Stability Testing |

| Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interactions with a stationary phase. | Purity Assay: Quantifies the percentage of the active compound remaining. Degradant Quantification: Measures the concentration of known degradation products. |

| Mass Spectrometry (MS) | Ionizes chemical compounds and sorts the ions based on their mass-to-charge ratio. | Degradant Identification: When coupled with GC (GC-MS), it provides mass spectra to elucidate the structure of unknown impurities. [23] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei (e.g., ¹H, ¹⁹F, ¹³C). | Structural Confirmation: Confirms the identity of the parent compound and its isomers. Structural Elucidation: Provides detailed structural information for isolating and identifying unknown degradation products. [7][8] |

| Ion Chromatography (IC) | Separates ions and polar molecules based on their affinity to an ion exchanger. | Analysis of Ionic Degradants: Quantifies inorganic anions like fluoride (F⁻), which is a direct measure of hydrofluoric acid (HF) formation. [24] |

| Karl Fischer Titration | A coulometric or volumetric method to determine trace amounts of water in a sample. | Moisture Content: Measures the water content in the sample before and after storage, as water can be a reactant or catalyst for degradation. |

Chapter 6: Recommended Storage and Handling Procedures

Based on the chemical properties and stability data, the following procedures are recommended to ensure the long-term integrity of 1,1,3,4,4,4-hexafluorobut-2-ene.

Storage Conditions

-

Temperature: Store in a cool location. Do not expose containers to temperatures exceeding 50°C (125°F). [2][11][15]* Ventilation: The storage area must be well-ventilated. [2][25]* Light: Protect from direct sunlight and other sources of UV radiation. [2][11][15]* Inertness: Store in a dry environment, away from incompatible materials such as strong oxidizing agents. [15]* Container: Keep the container tightly closed and sealed until ready for use. [2][25]Cylinders should be stored upright and firmly secured to prevent falling. [26]

Handling Procedures

-

Ventilation: All handling should be performed in a well-ventilated area, preferably in a chemical fume hood. [25]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

-

Eye Protection: Tightly fitting safety goggles or a face shield. [11][25] * Skin Protection: Impervious gloves and protective clothing. [11][25] * Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use an approved respirator. [25]* General Hygiene: Avoid breathing gas or vapors. [11][15]Handle in accordance with good industrial hygiene and safety practices.

-

Conclusion

1,1,3,4,4,4-Hexafluorobut-2-ene is a chemically robust molecule whose stability is well-suited for its intended industrial and research applications. Its strong carbon-fluorine bonds provide a high degree of inherent thermal stability. However, its reactivity is centered on the C=C double bond, making it susceptible to degradation under specific stress conditions, primarily high temperatures and UV light. Degradation can lead to the formation of hazardous byproducts and compromise sample purity.

For researchers, scientists, and drug development professionals, maintaining the chemical integrity of 1,1,3,4,4,4-hexafluorobut-2-ene is non-negotiable. This can be effectively achieved by adhering to strict storage and handling protocols: storing the compound in a cool, dry, dark, and well-ventilated environment in appropriate, tightly sealed containers. Furthermore, a proactive approach involving application-specific material compatibility studies and routine analytical testing is the best practice for ensuring its stability and suitability for any high-purity application.

References

- O.3.3.4 Novel Working Fluid, HFO-1336mzz(E)

- Novel Working Fluid, HFO-1336mzz(E)

- End-of-life treatment of Hydrofluoroolefins (HFOs). (2024, June 3). Google Cloud.

- 1,1,1,4,4,4-Hexafluoro-2-butene Safety D

- Experimental and Theoretical Study on the Thermal Decomposition of HFO-1234yf/HFO-1216 Mixtures. (2026, January 28). PMC.

- Material Safety Data Sheet - trans-1,1,1,4,4,4-Hexafluoro-2-butene.

- (E)-1,1,1,4,4,4-Hexafluoro-2-butene Safety Data Sheet. (2016, December 6).

- Thermal stability and decomposition mechanism of HFO‐1336mzz(Z) as an environmental friendly working fluid: Experimental and theoretical study.

- 1,1,1,2,4,4,4-Heptafluoro-2-butene Safety D

- Material Safety Data Sheet: (Z) - 1,1,1,4,4,4-Hexafluoro-2-Butene. (2017, July 17). Scribd.

- Update on the atmospheric degradation of HFOs and HCFOs. (2024, February 13). Fluorocarbons.org.

- Photooxidation Chemistry of Hydrofluoroolefins: Assessing the Impact of Substituents on the Greenhouse Gas Replacements. (2023, March 29). Figshare.

- (E,Z)

- (E)-1,1,1,4,4,4-Hexafluoro-2-Butene Safety Data Sheet. (2014, June 13). MsdsDigital.com.

- Atmospheric Oxidation of Hydrofluoroolefins and Hydrochlorofluoroolefins by Ozone Produces HFC-23, PFC-14, and CFC-13. (2025, November 29).

- (2Z)-1,1,1,4,4,4-Hexafluorobut-2-ene. Benchchem.

- SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.

- Chemical Stability of HFO and HCO Refrigerants. Purdue e-Pubs.

- Thermal Decomposition Mechanism and Fire-Extinguishing Performance of trans -1,1,1,4,4,4-Hexafluoro-2-Butene: A Potential Candidate for Halon Substitute.

- Ozonolysis can produce long-lived greenhouse gases from commercial refrigerants. (2023, December 11). PMC.

- Are our refrigerants safe? The lingering questions about the chemicals keeping us cool. (2025, February 26). EurekAlert!.

- Stability and compatibility of HFOs. (2012, August 7). KTH.

- Material Compatibility of Seal Materials with Low GWP Refrigerants and Lubricant. Purdue e-Pubs.

- (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene.

- Material Compatibility of HVAC&R System Materials with Low GWP Refrigerants.

- (Z)-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE. ChemicalBook.

- Hexafluoro-1,3-Butadiene Safety D

- Experimental and Density Functional Theory Studies on 1,1,1,4,4,4-Hexafluoro-2-Butene Pyrolysis. (2025, October 16).

- An In-depth Technical Guide to 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene (CAS Number: 400-44-2). Benchchem.

- Hexafluoro-2-butyne. Wikipedia.

- ANALYTICAL METHOD SUMMARIES. (2018, February 19). Eurofins.

- Hexafluoro-2-butene. (2020, July 14). American Chemical Society.

Sources

- 1. pub.norden.org [pub.norden.org]

- 2. joinpathm.com [joinpathm.com]

- 3. (2Z)-1,1,1,4,4,4-Hexafluorobut-2-ene|HFO-1336mzz(Z) [benchchem.com]

- 4. heatpumpingtechnologies.org [heatpumpingtechnologies.org]

- 5. w-refrigerant.com [w-refrigerant.com]

- 6. acs.org [acs.org]

- 7. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. (Z)-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE | 692-49-9 [chemicalbook.com]

- 11. canbipharm.com [canbipharm.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. synquestlabs.com [synquestlabs.com]

- 16. acs.figshare.com [acs.figshare.com]

- 17. fluorocarbons.org [fluorocarbons.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Ozonolysis can produce long-lived greenhouse gases from commercial refrigerants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Stability and compatibility of HFOs | KTH [energy.kth.se]

- 21. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 22. researchgate.net [researchgate.net]

- 23. Experimental and Theoretical Study on the Thermal Decomposition of HFO-1234yf/HFO-1216 Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 24. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 25. echemi.com [echemi.com]

- 26. airgas.com [airgas.com]

Methodological & Application

Advanced Application Note: 1,1,3,4,4,4-Hexafluorobut-2-ene as a Next-Generation Passivation Gas in Deep Reactive Ion Etching (DRIE)

Executive Summary

For decades, octafluorocyclobutane (

Mechanistic Insights: The Causality of Plasma Chemistry

The transition to 1,1,3,4,4,4-hexafluorobut-2-ene is driven by two fundamental chemical causalities that dictate both environmental and experimental outcomes:

-

Environmental Degradation (The C=C Bond): Unlike saturated perfluorocarbons, 1,1,3,4,4,4-hexafluorobut-2-ene contains a carbon-carbon double bond. This structural feature makes the molecule highly reactive to hydroxyl radicals in the troposphere, drastically reducing its atmospheric lifetime to mere days and its GWP to <20, as noted in[1].

-

Polymerization Kinetics (Hydrogen Scavenging): In an inductively coupled plasma (ICP), 1,1,3,4,4,4-hexafluorobut-2-ene dissociates into

and -

Reduction of RIE Lag: Because this hydrogenated polymer is denser and more chemically resistant to lateral

radical attack than standard

Comparative Process Metrics

To justify the transition in a production or research environment, the quantitative differences between the legacy and next-generation gases are summarized below.

| Property / Process Metric | Octafluorocyclobutane ( | 1,1,3,4,4,4-Hexafluorobut-2-ene ( |

| Global Warming Potential (GWP) | ~10,300 | < 20 |

| Atmospheric Lifetime | 3,200 years | Days to weeks |

| Vapor Delivery Method | Standard unheated gas lines | Heated canister and lines (>60 °C) |

| Passivation Composition | Fluorocarbon ( | Hydrofluorocarbon ( |

| ARDE / RIE Lag Severity | Moderate to High | Significantly Reduced |

Experimental Protocol: High-Aspect-Ratio Silicon Etching

Objective: Achieve >50:1 aspect ratio silicon trenches for microfluidic applications using a self-validating Bosch process.

Phase 1: System Preparation and Vapor Delivery

-

Causality Check: 1,1,3,4,4,4-hexafluorobut-2-ene has a significantly higher boiling point than

. To prevent condensation (which causes catastrophic mass flow controller failure and plasma instability), the delivery canister and all gas lines must be actively heated. -

Action: Heat the source canister to ≥60 °C and maintain the delivery lines at 70 °C to ensure stable vapor pressure[5].

Phase 2: Self-Validating Baseline (Metrology)

-

Action: Before etching the patterned device wafer, run a 10-cycle passivation-only plasma on a blanket silicon monitor wafer.

-

Validation: Measure the deposited

film using in-situ ellipsometry. Target a deposition rate of 2–4 nm per cycle. If the rate is lower, increase the precursor flow or decrease the ICP coil temperature to enhance physisorption[2].

Phase 3: The Bosch Cycle Execution

Load the hard-masked (

-

Isotropic Etch Step:

-

Gas:

(150 sccm) -

Power: ICP: 1500 W | Bias: 20 W

-

Time: 1.5 seconds

-

Mechanism: Fluorine radicals isotropically etch the exposed silicon at the trench floor.

-

-

Passivation Step:

-

Gas: 1,1,3,4,4,4-hexafluorobut-2-ene (100 sccm)

-

Power: ICP: 1000 W | Bias: 0 W

-

Time: 1.0 second

-

Mechanism: Bias power is strictly set to 0 W to prevent ion sputtering, allowing conformal, isotropic deposition of the protective

polymer[3].

-

-

Depassivation (Directional Clearing) Step:

-

Gas: Ar (50 sccm) /

(20 sccm) -

Power: ICP: 1000 W | Bias: 100 W

-

Time: 0.5 seconds

-

Mechanism: High bias power accelerates heavy Argon ions vertically, physically sputtering the polymer exclusively from the trench floor while leaving the sidewalls protected.

-

Phase 4: Post-Etch Cleaning

-

Action: Remove residual

sidewall polymer using an

Process Visualization

Fig 1: Cyclic DRIE Bosch process utilizing 1,1,3,4,4,4-hexafluorobut-2-ene.

References

-